Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate
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Overview
Description
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound with a complex structure, characterized by the presence of dichloro, fluorobenzoyl, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dichloro-4-fluorobenzoyl chloride with ethyl 2-methylbutanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-fluorobenzoyl chloride
- 3,5-Dichloro-4-fluorobenzoyl fluoride
- Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylpropanoate
Uniqueness
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15Cl2FO3
- Molecular Weight : 321.2 g/mol
- CAS Number : 2763758-90-1
- Purity : ≥95%
The compound features a benzoyl group substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological activity. The presence of these halogens may enhance the compound's binding affinity to biological targets.
This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The halogen substituents can increase the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
- Gene Expression Modulation : It can influence gene expression related to oxidative stress responses and apoptosis, affecting cell proliferation and survival.
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus.
- Anticancer Potential : Investigated for its ability to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
-
Cellular Effects :
- In vitro experiments indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
-
Toxicological Assessment :
- Toxicity studies revealed that high doses could lead to liver damage in animal models, highlighting the importance of dosage in therapeutic applications.
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Ethyl 2-(4-chlorophenyl)acetate | Low | Moderate | High |
Ethyl 2-(3-chloro-4-fluorophenyl)acetate | High | Low | Moderate |
Properties
Molecular Formula |
C14H15Cl2FO3 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H15Cl2FO3/c1-4-14(3,13(19)20-5-2)12(18)8-6-9(15)11(17)10(16)7-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
BAYWMAJXXFAIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)C1=CC(=C(C(=C1)Cl)F)Cl)C(=O)OCC |
Origin of Product |
United States |
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